Chlorodiisopropylsilane

Catalog No.
S1899540
CAS No.
2227-29-4
M.F
C6H14ClSi
M. Wt
149.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiisopropylsilane

CAS Number

2227-29-4

Product Name

Chlorodiisopropylsilane

Molecular Formula

C6H14ClSi

Molecular Weight

149.71 g/mol

InChI

InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3

InChI Key

IGSUJBNDAWQLST-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)Cl

Canonical SMILES

CC(C)[Si](C(C)C)Cl

The exact mass of the compound Chlorodiisopropylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorodiisopropylsilane is a bifunctional silylating agent characterized by a reactive Si-Cl bond, a reactive Si-H bond, and two sterically demanding isopropyl groups. It is primarily procured as a precursor for introducing the diisopropylsilyl (DIPS) group onto alcohols and amines. Unlike standard trialkylsilyl chlorides that serve solely as dead-end protecting groups, the retention of the Si-H bond enables downstream functionalization, such as intramolecular hydrosilylation, Tamao-Fleming oxidation, and silicon-assisted cross-coupling. For procurement, it offers a critical balance of steric bulk—providing significantly higher hydrolytic stability than dimethylsilyl analogs—while remaining reactive enough to avoid the kinetic inertness associated with di-tert-butylsilyl derivatives [1].

Substituting chlorodiisopropylsilane with simpler analogs like chlorodimethylsilane or chlorotriisopropylsilane (TIPS-Cl) fundamentally disrupts multi-step synthetic workflows. TIPS-Cl lacks the Si-H bond entirely, making it useless for sequences requiring subsequent hydrosilylation or oxidation. Conversely, while chlorodimethylsilane possesses the Si-H bond, the resulting dimethylsilyl ethers are highly moisture-sensitive, frequently decomposing during standard silica gel chromatography or aqueous workup. Furthermore, attempting to use bulkier alternatives like di-tert-butylchlorosilane often results in complete loss of reactivity during the critical intramolecular hydrosilylation step due to excessive steric hindrance. Thus, chlorodiisopropylsilane occupies a non-interchangeable 'Goldilocks' zone for stability and reactivity [1].

Chromatographic Stability and Intermediate Isolation vs. Dimethylsilyl Ethers

In multi-step syntheses requiring intermediate purification, the steric bulk of the diisopropylsilyl group prevents premature hydrolysis. Studies comparing unsaturated silyl ethers demonstrate that while dimethylsilyl ethers decompose during silica gel column chromatography, the corresponding diisopropylsilyl ethers are completely stable, allowing for quantitative isolation and characterization of intermediates[1].

Evidence DimensionStability to silica gel chromatography
Target Compound DataDiisopropylsilyl ethers (Stable, isolable)
Comparator Or BaselineDimethylsilyl ethers (Decompose/hydrolyze)
Quantified DifferenceComplete preservation vs. complete decomposition
ConditionsStandard silica gel column chromatography

Buyers scaling multi-step syntheses must procure the diisopropyl variant to avoid catastrophic yield losses during intermediate purification.

Intramolecular Hydrosilylation Reactivity vs. Di-tert-butylsilyl Ethers

When executing intramolecular hydrosilylation-oxidation sequences (e.g., in the synthesis of complex polyols or antibiotics like iboxamycin), the choice of silyl group dictates catalytic success. Research shows that while diisopropylsilyl ethers undergo smooth intramolecular hydrosilylation, the bulkier di-tert-butylsilyl ethers prove completely unreactive under identical transition-metal catalyzed conditions [1].

Evidence DimensionIntramolecular hydrosilylation reactivity
Target Compound DataDiisopropylsilyl ether (Reactive, yields target diol)
Comparator Or BaselineDi-tert-butylsilyl ether (Unreactive)
Quantified DifferenceSuccessful conversion vs. 0% conversion
ConditionsTransition-metal catalyzed intramolecular hydrosilylation

Procuring the di-tert-butyl analog for hydrosilylation sequences will result in reaction failure, making the diisopropyl silane the mandatory choice for these transformations.

Cross-Coupling Yield and Polymerization Prevention vs. Dimethylsiloxanes

In the synthesis of trisubstituted homoallylic alcohols via silicon-assisted cross-coupling, the silyl group size heavily influences the hydrosilylation step. Attempts to use dimethylsilyl ethers often result in rapid oligomerization or polymerization upon concentration. In contrast, chlorodiisopropylsilane-derived ethers cleanly undergo intramolecular hydrosilylation to form stable cyclic siloxanes, which subsequently cross-couple with aryl halides in high yields (e.g., 85%) [1].

Evidence DimensionIntramolecular hydrosilylation product integrity
Target Compound DataDiisopropylsilyl ether (Clean conversion to cyclic siloxane, 85% cross-coupling yield)
Comparator Or BaselineDimethylsilyl ether (Rapid oligomerization/polymerization)
Quantified DifferenceHigh yield vs. polymeric waste
ConditionsPt-catalyzed hydrosilylation followed by Pd-catalyzed cross-coupling

For silicon-tethered cross-coupling, the diisopropyl reagent prevents polymer formation, ensuring high mass recovery and process viability.

Tunable Degradation Kinetics in Stimuli-Responsive Materials

In the engineering of pH-sensitive, degradable microparticles, bifunctional silyl ethers are used as crosslinkers. The degradation rate is precisely tuned by the substituents on silicon. Diisopropylsilyl ether crosslinkers provide an intermediate, controlled degradation profile compared to the rapidly degrading dimethylsilyl (DMS) crosslinkers and the essentially non-degrading di-tert-butylsilyl (DTS) crosslinkers, allowing for tailored intracellular drug release[1].

Evidence DimensionHydrolytic degradation rate of polymer crosslinks
Target Compound DataDiisopropylsilyl (DIS) crosslinker (Intermediate, controlled degradation)
Comparator Or BaselineDimethylsilyl (DMS) (Rapid degradation) and Di-tert-butylsilyl (DTS) (Non-degrading)
Quantified DifferenceTunable release profile vs. extreme rapid/zero release
ConditionsAcidic aqueous environment (endosomal pH models)

Material scientists must procure chlorodiisopropylsilane to achieve the specific, sustained degradation kinetics required for advanced drug delivery systems.

Silicon-Tethered Cross-Coupling and Hydrosilylation

Ideal for synthesizing stereodefined trisubstituted homoallylic alcohols where the Si-H bond is used for intramolecular tethering, and the isopropyl groups prevent polymerization during the catalytic cycle [1].

Bifunctional Protection in Complex Natural Product Synthesis

The reagent of choice when protecting an alcohol but retaining a reactive handle (Si-H) for subsequent Tamao-Fleming oxidation to a diol, as the intermediate diisopropylsilyl ethers survive silica gel chromatography [2].

Stimuli-Responsive Polymer and Nanoparticle Crosslinking

Used to synthesize acid-labile silyl ether crosslinkers for drug delivery vehicles (like PRINT particles), where the diisopropyl groups provide a precisely tuned, intermediate hydrolysis rate in endosomal pH conditions [3].

UNII

DVG177547J

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.86%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2227-29-4

General Manufacturing Information

Silane, chlorobis(1-methylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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